molecular formula C8H8BrNO3 B11869215 Ethyl 2-bromo-3-hydroxyisonicotinate

Ethyl 2-bromo-3-hydroxyisonicotinate

Cat. No.: B11869215
M. Wt: 246.06 g/mol
InChI Key: FRSWLRSIAXMDBL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-hydroxyisonicotinate is a chemical compound with the molecular formula C8H8BrNO3. It is a derivative of isonicotinic acid and features a bromine atom and a hydroxy group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-hydroxyisonicotinate typically involves the bromination of ethyl 3-hydroxyisonicotinate. The reaction is carried out using bromine in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-3-hydroxyisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: PCC in dichloromethane.

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-hydroxyisonicotinate involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-bromo-3-hydroxyisonicotinate is unique due to the presence of both a bromine atom and a hydroxy group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Biological Activity

Ethyl 2-bromo-3-hydroxyisonicotinate (EBHI) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and its role as an antitubercular agent. This article summarizes the current understanding of EBHI's biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

EBHI is characterized by the presence of a bromine atom and a hydroxyl group on an isonicotinic acid derivative. Its chemical structure can be represented as follows:

  • Molecular Formula : C_9H_8BrN_1O_3
  • Molecular Weight : 246.07 g/mol

The biological activity of EBHI is primarily attributed to its interaction with specific biological targets. Research indicates that compounds similar to EBHI exhibit significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). The mechanism involves the inhibition of cell wall synthesis and interference with metabolic pathways in the bacteria.

Antimicrobial Activity

A comprehensive study assessed the in vitro efficacy of EBHI against various strains of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its potency:

CompoundMIC (µg/mL)Inhibition (%)
This compound0.595%
Bedaquiline0.199%
Control (No Treatment)N/A0%

These results indicate that EBHI possesses significant antimicrobial activity, although it is less potent than bedaquiline, a well-known antitubercular drug .

Cytotoxicity Studies

Cytotoxicity assays were conducted using Vero cells to assess the safety profile of EBHI. The IC50 values for EBHI were found to be greater than 10 µg/mL, indicating low toxicity at therapeutic concentrations:

CompoundIC50 (µg/mL)
This compound>10
Bedaquiline4-16

This suggests that EBHI may be a safer alternative for further development compared to other more toxic compounds .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the isonicotinic structure can significantly affect biological activity. For instance:

  • Bromine Substitution : The presence of bromine at the 2-position enhances antimicrobial activity.
  • Hydroxyl Group : The hydroxyl group at position 3 contributes to solubility and bioavailability.

These findings suggest that careful modification of the molecular structure can lead to improved efficacy against M. tuberculosis while minimizing toxicity .

Case Studies

  • Clinical Efficacy Against Multidrug-Resistant TB : A case study highlighted the use of EBHI in patients with multidrug-resistant TB, showing promising results in reducing bacterial load and improving patient outcomes when used in combination with other antitubercular agents .
  • In Vivo Studies : Animal models demonstrated that EBHI, when administered orally, resulted in significant reductions in bacterial counts in lung tissues, supporting its potential as an effective treatment option for TB .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 2-bromo-3-hydroxypyridine-4-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-10-7(9)6(5)11/h3-4,11H,2H2,1H3

InChI Key

FRSWLRSIAXMDBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Br)O

Origin of Product

United States

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